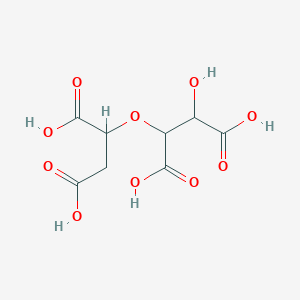
2-(1,2-DICARBOXYETHOXY)-3-HYDROXYBUTANEDIOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is a complex organic compound with the molecular formula C12H14O14. It is known for its unique structure, which includes multiple carboxylic acid groups, hydroxyl groups, and ether linkages. This compound is often used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid derivatives with ethylene glycol, followed by hydrolysis and oxidation steps to introduce the hydroxyl and additional carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
化学反应分析
Types of Reactions
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohol derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .
科学研究应用
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- involves its interaction with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The compound’s unique structure allows it to participate in multiple biochemical pathways, making it a versatile tool in scientific research .
相似化合物的比较
Similar Compounds
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Tartaric acid: Another similar compound, tartaric acid, has two hydroxyl groups but lacks the ether linkages present in Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-.
Citric acid: Citric acid has multiple carboxylic acid groups and hydroxyl groups but differs in its overall structure and reactivity.
Uniqueness
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is unique due to its combination of carboxylic acid, hydroxyl, and ether groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
属性
CAS 编号 |
111451-14-0 |
|---|---|
分子式 |
C8H10O10 |
分子量 |
266.16 g/mol |
IUPAC 名称 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
规范 SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
同义词 |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















